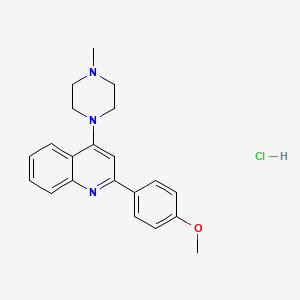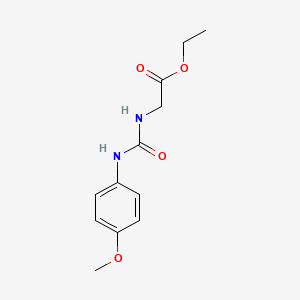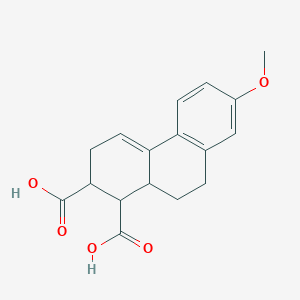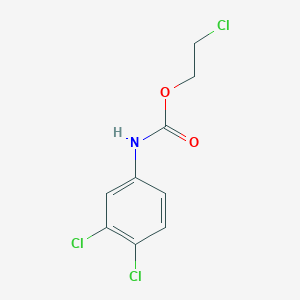
Tetrakis(3-chlorophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(3-chlorophenyl)silane is an organosilicon compound with the chemical formula C24H16Cl4Si It is characterized by a silicon atom bonded to four 3-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(3-chlorophenyl)silane can be synthesized through the reaction of silicon tetrachloride with 3-chlorophenylmagnesium bromide (a Grignard reagent). The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
SiCl4+4C6H4ClMgBr→Si(C6H4Cl)4+4MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would require careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(3-chlorophenyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenyl rings can undergo oxidation or reduction under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butyl groups, respectively.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used to oxidize the phenyl rings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds like tetrakis(3-methoxyphenyl)silane.
Scientific Research Applications
Tetrakis(3-chlorophenyl)silane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Material Science: It is utilized in the development of novel materials, including porous organic polymers and silicon-based nanomaterials.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and as a cross-linking agent in the manufacture of silicone sealants and adhesives.
Mechanism of Action
The mechanism of action of tetrakis(3-chlorophenyl)silane in chemical reactions involves the reactivity of the silicon center and the phenyl rings. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
- Tetrakis(3-fluorophenyl)silane
- Tetrakis(3-(trifluoromethyl)phenyl)silane
- Tetrakis(pentafluorophenyl)silane
Comparison: Tetrakis(3-chlorophenyl)silane is unique due to the presence of chlorine atoms on the phenyl rings, which can influence its reactivity and physical properties. Compared to its fluorinated analogs, it may exhibit different reactivity patterns and stability. The presence of chlorine atoms can also affect the compound’s solubility and interactions with other molecules.
Properties
CAS No. |
18733-82-9 |
|---|---|
Molecular Formula |
C24H16Cl4Si |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
tetrakis(3-chlorophenyl)silane |
InChI |
InChI=1S/C24H16Cl4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H |
InChI Key |
PBZDXNQFKKUZBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)[Si](C2=CC(=CC=C2)Cl)(C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)


![6,6-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11951271.png)






![2-(4-{[4-(benzyloxy)phenyl]sulfonyl}phenoxy)-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide](/img/structure/B11951326.png)



